molecular formula C4H5NO B142641 3-Pyrroline-2-one CAS No. 4031-15-6

3-Pyrroline-2-one

Cat. No. B142641
CAS RN: 4031-15-6
M. Wt: 83.09 g/mol
InChI Key: CDCHBOQVXIGZHA-UHFFFAOYSA-N
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Description

3-Pyrroline-2-one is a compound with the molecular weight of 83.09 and the CAS Number: 4031-15-6 . It is also known as 1,5-dihydro-2H-pyrrol-2-one . It is a light yellow to brown solid or liquid .


Synthesis Analysis

3-Pyrroline-2-ones can be synthesized through a 3 + 2 cycloaddition of α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazoles with ketene silyl acetals . This method offers a novel and straightforward synthesis of biologically interesting 3-pyrrolin-2-ones with broad substrate scope . Another study used three-component reactions to successfully synthesize six polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives .


Molecular Structure Analysis

The molecular structure of 3-Pyrroline-2-one consists of a γ-lactam heterocyclic ring containing four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

A possible reaction mechanism between 3-pyrroline-2-one and aliphatic amine (CH3NH2) was proposed based on computational results . The main product is formed favorably following the PES via the lowest ΔG# pathway in both the gas-phase and an ethanol solvent model .


Physical And Chemical Properties Analysis

3-Pyrroline-2-one is a light yellow to brown solid or liquid . It has a molecular weight of 83.09 .

Scientific Research Applications

Pharmaceutical Intermediates

3-Pyrroline-2-one: is utilized as an intermediate in the synthesis of various pharmaceuticals. For instance, it is involved in the production of Glimepiride , a medication used to treat type 2 diabetes mellitus. It serves as a precursor for Glimepiride intermediates and other antidiabetic agents .

Antioxidant Research

This compound has been studied for its antioxidant properties. Researchers have synthesized derivatives of 3-Pyrroline-2-one and evaluated their effectiveness as radical scavengers using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. One derivative, in particular, showed promising results as a potent antioxidant .

Mechanism of Action

Target of Action

3-Pyrroline-2-one, also known as 1,5-dihydro-2H-pyrrol-2-ones, plays a significant structural role in a variety of bioactive natural compounds . It is primarily targeted as an antioxidant , with the ability to scavenge harmful radicals in the body.

Mode of Action

The compound interacts with harmful radicals in the body, particularly the hydroxyl radical (HO˙), and neutralizes them . This interaction results in the reduction of oxidative stress in the body, thereby preventing potential damage to cells and tissues .

Biochemical Pathways

The antioxidant activity of 3-Pyrroline-2-one is tested by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay . The compound’s ability to scavenge hydroxyl radicals in both polar and non-polar environments is comparable to that of conventional antioxidants such as melatonin, gallic acid, indole-3-carbinol, ramalin, or Trolox .

Pharmacokinetics

The compound’s effectiveness in both polar and non-polar environments suggests that it may have good bioavailability .

Result of Action

The primary result of 3-Pyrroline-2-one’s action is its antioxidant activity. It effectively scavenges hydroxyl radicals, reducing oxidative stress and potentially preventing cellular damage

Action Environment

The action of 3-Pyrroline-2-one is influenced by the environment in which it is present. It has been shown to be effective in both polar and non-polar environments, suggesting that it can function effectively in various physiological conditions .

Safety and Hazards

3-Pyrroline-2-one is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

3-Pyrroline-2-ones play a significant structural role in a variety of bioactive natural compounds . They have been proven to possess a broad spectrum of pharmacological activities such as anticancer, antibacterial, anti-HIV-1, anti-inflammatory, and antioxidant agents . Therefore, increasing attention has been directed at the synthesis of 3-pyrroline-2-ones .

properties

IUPAC Name

1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1-2H,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCHBOQVXIGZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dihydro-pyrrol-2-one

CAS RN

4031-15-6
Record name 2,5-dihydro-1H-pyrrol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of 3-pyrroline-2-one?

A1: 3-Pyrroline-2-one is a five-membered heterocyclic compound containing one nitrogen atom. Its core structure is a gamma-lactam with a double bond between the 3rd and 4th carbon atoms.

Q2: What are some common synthetic approaches to 3-pyrroline-2-ones?

A2: One of the most frequently employed methods is the three-component reaction involving an aromatic aldehyde, a primary amine, and a β-ketoester like diethyl oxalacetate. [, , , , , , , ] This reaction offers a straightforward route to diversely substituted 3-pyrroline-2-one derivatives.

Q3: How is the structure of 3-pyrroline-2-one derivatives confirmed?

A3: Modern spectroscopic techniques are crucial for structural determination. These include 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, HSQC, HMBC) and high-resolution mass spectrometry (ESI – HRMS). [, , ]

Q4: Can you describe the tautomerism observed in some 3-pyrroline-2-ones?

A4: 4-Acetyl-3-hydroxy-3-pyrroline-2-ones, for instance, exhibit tautomerism due to the small energy difference between the two possible tautomeric forms and the rapid interconversion rate. DFT calculations have been instrumental in studying this phenomenon. []

Q5: What are some notable biological activities exhibited by 3-pyrroline-2-one derivatives?

A5: Studies have revealed that some 3-pyrroline-2-one derivatives possess promising antioxidant [], anti-amnesic [, ], anti-inflammatory, and analgesic properties. [] Certain derivatives have also shown anticoagulant and hemostatic activities. []

Q6: Have any 3-pyrroline-2-one derivatives demonstrated potential as hypoglycemic agents?

A6: Yes, research has identified specific 3-pyrroline-2-one derivatives, such as 4-acetyl-3-hydroxy-1-(3-ethoxy)propyl-5-(4-ethoxy)phenyl-3-pyrroline-2-one, which exhibit significant hypoglycemic effects in animal models. []

Q7: Can you elaborate on the antioxidant activity observed in some 3-pyrroline-2-one derivatives?

A7: Derivatives like 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one have shown significant radical scavenging activity against DPPH radicals. Quantum chemical calculations support their potential as effective HO˙ radical scavengers. []

Q8: How do 3-pyrroline-2-ones compare to established antioxidants?

A8: Computational studies suggest that the hydroxyl radical scavenging ability of certain 3-pyrroline-2-ones is comparable to that of well-known antioxidants like melatonin, gallic acid, and Trolox. []

Q9: How does the furan ring in toosendanin contribute to its bioactivation and toxicity?

A9: Toosendanin, a natural triterpenoid containing a 3-pyrroline-2-one ring derived from a furan precursor, undergoes bioactivation primarily mediated by CYP3A4. This process generates a reactive cis-butene-1,4-dial intermediate that forms adducts with amino acids and glutathione. These conjugates, especially N-conjugates, play a crucial role in detoxifying toosendanin's reactive metabolites. []

Q10: How do structural modifications influence the biological activity of 3-pyrroline-2-ones?

A10: The nature and position of substituents on the 3-pyrroline-2-one ring system significantly impact its biological activity. For example, the type of heterocyclic substituent at position 1 can influence the anti-inflammatory and analgesic properties. [] Similarly, substituents at other positions can modulate antioxidant capacity, hypoglycemic effects, and other activities.

Q11: How is computational chemistry employed in 3-pyrroline-2-one research?

A11: Computational techniques, particularly Density Functional Theory (DFT) calculations, are invaluable for investigating reaction mechanisms, predicting reaction outcomes, and understanding the stability of different tautomeric forms. [] These methods are also crucial for understanding the antioxidant activity of these compounds. []

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